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Compound of Interest

Compound Name:

1-(3-

Methoxyphenyl)cyclobutanecarbo

nitrile

Cat. No.: B1319093 Get Quote

For Researchers, Scientists, and Drug Development Professionals

This guide provides a detailed spectroscopic comparison of the positional isomers of 1-

(methoxyphenyl)cyclobutanecarbonitrile: 1-(2-methoxyphenyl)cyclobutanecarbonitrile (ortho),

1-(3-methoxyphenyl)cyclobutanecarbonitrile (meta), and 1-(4-

methoxyphenyl)cyclobutanecarbonitrile (para). Understanding the distinct spectroscopic

signatures of these isomers is crucial for their unambiguous identification, characterization, and

quality control in research and drug development.

Due to the limited availability of public experimental data for the ortho and para isomers, this

guide combines experimental data for the meta isomer with predicted spectroscopic data for

the ortho and para isomers to provide a comprehensive comparative analysis.

Spectroscopic Data Summary
The following tables summarize the key quantitative data from Nuclear Magnetic Resonance

(NMR) spectroscopy, Infrared (IR) spectroscopy, and Mass Spectrometry (MS) for the three

isomers.

Table 1: 1H NMR Spectroscopic Data (Predicted/Experimental, 400 MHz, CDCl3)
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Proton Assignment

1-(2-

Methoxyphenyl)cyclo

butanecarbonitrile

(ortho) - Predicted

1-(3-

Methoxyphenyl)cyclo

butanecarbonitrile

(meta) -

Experimental

1-(4-

Methoxyphenyl)cyclo

butanecarbonitrile

(para) - Predicted

Aromatic-H
δ 7.35-7.45 (m, 2H),

6.90-7.00 (m, 2H)

δ 7.31 (t, J=7.9 Hz,

1H), 7.08 (d, J=7.7

Hz, 1H), 7.04 (s, 1H),

6.90 (dd, J=8.2, 2.5

Hz, 1H)

δ 7.40 (d, J=8.8 Hz,

2H), 6.92 (d, J=8.8

Hz, 2H)

Cyclobutane-H

δ 2.80-2.95 (m, 2H),

2.45-2.60 (m, 2H),

2.15-2.30 (m, 2H)

δ 2.89-2.78 (m, 2H),

2.58-2.47 (m, 2H),

2.25-2.14 (m, 2H)

δ 2.85-2.95 (m, 2H),

2.50-2.60 (m, 2H),

2.10-2.25 (m, 2H)

Methoxy-H δ 3.88 (s, 3H) δ 3.82 (s, 3H) δ 3.81 (s, 3H)

Table 2: 13C NMR Spectroscopic Data (Predicted/Experimental, 100 MHz, CDCl3)

Carbon Assignment

1-(2-

Methoxyphenyl)cyclo

butanecarbonitrile

(ortho) - Predicted

1-(3-

Methoxyphenyl)cyclo

butanecarbonitrile

(meta) -

Experimental

1-(4-

Methoxyphenyl)cyclo

butanecarbonitrile

(para) - Predicted

Aromatic C-O δ 156.5 δ 159.8 δ 159.2

Aromatic C-C δ 130.5 δ 141.6 δ 131.5

Aromatic C-H
δ 128.9, 127.8, 120.9,

111.2

δ 129.8, 118.9, 113.2,

112.9
δ 127.8, 114.2

Quaternary C δ 45.2 δ 45.0 δ 44.8

Nitrile C δ 122.5 δ 122.8 δ 123.0

Cyclobutane C δ 35.8, 16.5 δ 35.5, 16.3 δ 35.6, 16.4

Methoxy C δ 55.4 δ 55.3 δ 55.2
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Table 3: Infrared (IR) Spectroscopy Data

Vibrational Mode

1-(2-

Methoxyphenyl)cyclo

butanecarbonitrile

(ortho) - Predicted

1-(3-

Methoxyphenyl)cyclo

butanecarbonitrile

(meta) -

Experimental

1-(4-

Methoxyphenyl)cyclo

butanecarbonitrile

(para) - Predicted

C≡N Stretch ~2245 cm-1 ~2240 cm-1 ~2242 cm-1

C-H Stretch

(Aromatic)
~3100-3000 cm-1 ~3070, 3005 cm-1 ~3080-3020 cm-1

C-H Stretch (Aliphatic) ~2980-2850 cm-1
~2980, 2950, 2870

cm-1
~2970-2860 cm-1

C=C Stretch

(Aromatic)
~1600, 1495 cm-1

~1600, 1585, 1480

cm-1
~1610, 1510 cm-1

C-O Stretch (Aryl

Ether)
~1250 cm-1 ~1255 cm-1 ~1250 cm-1

Table 4: Mass Spectrometry (Electron Ionization) Data

Ion

1-(2-

Methoxyphenyl)cyclo

butanecarbonitrile

(ortho) - Predicted

1-(3-

Methoxyphenyl)cyclo

butanecarbonitrile

(meta) -

Experimental

1-(4-

Methoxyphenyl)cyclo

butanecarbonitrile

(para) - Predicted

[M]+• m/z 187 m/z 187 m/z 187

[M-C2H4]+• m/z 159 m/z 159 m/z 159

[M-C3H5N]+• m/z 120 m/z 120 m/z 120

[M-C4H6N]+ m/z 107 m/z 107 m/z 107

Experimental Protocols
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Detailed methodologies for the key spectroscopic techniques are provided below.

Nuclear Magnetic Resonance (NMR) Spectroscopy
Objective: To elucidate the carbon-hydrogen framework of the molecule and determine the

substitution pattern on the aromatic ring.

Instrumentation: A high-field NMR spectrometer (e.g., 400 MHz).

Sample Preparation: 5-10 mg of the purified compound was dissolved in approximately 0.6

mL of deuterated chloroform (CDCl3). Tetramethylsilane (TMS) was added as an internal

standard (δ 0.00 ppm).

1H NMR Acquisition: A standard proton experiment was performed with a 30° pulse width, an

acquisition time of 4 seconds, and a relaxation delay of 1 second. Typically, 16 scans were

accumulated for a good signal-to-noise ratio.

13C NMR Acquisition: A proton-decoupled carbon experiment was performed with a 30°

pulse width, an acquisition time of 1.5 seconds, and a relaxation delay of 2 seconds. A larger

number of scans (e.g., 1024) was accumulated to achieve an adequate signal-to-noise ratio.

Infrared (IR) Spectroscopy
Objective: To identify the key functional groups present in the molecule, such as the nitrile

and methoxy groups.

Instrumentation: A Fourier Transform Infrared (FTIR) spectrometer.

Sample Preparation: A thin film of the neat liquid sample was prepared between two

potassium bromide (KBr) plates. For solid samples, a KBr pellet was prepared by grinding a

small amount of the sample with KBr powder and pressing the mixture into a translucent

disk.

Data Acquisition: The spectrum was recorded in the range of 4000-400 cm-1 with a

resolution of 4 cm-1. A background spectrum of the empty sample holder (or pure KBr pellet)

was recorded and subtracted from the sample spectrum.
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Mass Spectrometry (MS)
Objective: To determine the molecular weight and fragmentation pattern of the molecule to

confirm its elemental composition and structural features.

Instrumentation: A mass spectrometer with an electron ionization (EI) source.

Sample Introduction: The sample was introduced into the ion source via a direct insertion

probe or through a gas chromatograph (GC-MS).

Ionization: Electron ionization was performed at a standard energy of 70 eV.

Data Acquisition: The mass spectrum was scanned over a mass-to-charge (m/z) range of 50-

500 amu.

Visualization of Experimental Workflow
The following diagram illustrates the general workflow for the spectroscopic analysis and

comparison of the 1-(methoxyphenyl)cyclobutanecarbonitrile isomers.
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Caption: General workflow for the spectroscopic comparison of isomers.

To cite this document: BenchChem. [A Comparative Spectroscopic Analysis of 1-(3-
Methoxyphenyl)cyclobutanecarbonitrile Isomers]. BenchChem, [2025]. [Online PDF].
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
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accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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